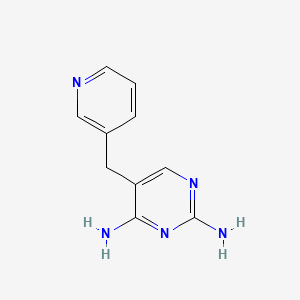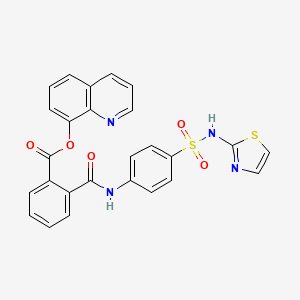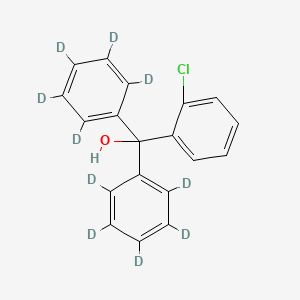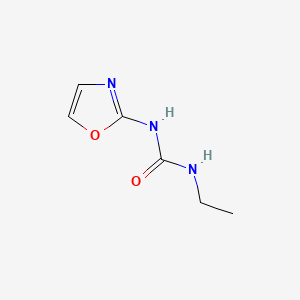
cis-1-(3-Chloropropyl)-2,6-dimethyl-piperidin hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-1-(3-Chloropropyl)-2,6-dimethyl-piperidin hydrochloride: is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered ring containing one nitrogen atom, and its derivatives are known for their diverse pharmacological properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of cis-1-(3-Chloropropyl)-2,6-dimethyl-piperidin hydrochloride typically involves the reaction of 2,6-dimethylpiperidine with 3-chloropropyl chloride in the presence of a base such as potassium carbonate or sodium hydroxide. The reaction is carried out in an organic solvent like diethyl ether under an inert atmosphere to prevent unwanted side reactions. The product is then purified and converted to its hydrochloride salt form .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloropropyl group. Common reagents for these reactions include nucleophiles like amines and thiols.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines, thiols, and alcohols in the presence of a base.
Oxidation: Potassium permanganate, hydrogen peroxide, or other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or other reducing agents.
Major Products Formed:
Substitution: Formation of substituted piperidine derivatives.
Oxidation: Formation of oxidized piperidine derivatives.
Reduction: Formation of reduced piperidine derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules. Its unique structure makes it a valuable building block for the development of new chemical entities.
Biology: In biological research, cis-1-(3-Chloropropyl)-2,6-dimethyl-piperidin hydrochloride is studied for its potential effects on cellular processes. It may be used in studies involving cell signaling pathways and receptor interactions.
Medicine: The compound is of interest in medicinal chemistry for the development of new therapeutic agents. Its piperidine backbone is a common motif in many pharmacologically active compounds, making it a potential candidate for drug development.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of cis-1-(3-Chloropropyl)-2,6-dimethyl-piperidin hydrochloride involves its interaction with molecular targets such as receptors and enzymes. The compound may act as an agonist or antagonist at specific receptor sites, modulating cellular responses. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- 1-(3-Chloropropyl)piperidine hydrochloride
- 2,6-Dimethylpiperidine
- 3-Chloropropylamine
Comparison: cis-1-(3-Chloropropyl)-2,6-dimethyl-piperidin hydrochloride is unique due to the presence of both the chloropropyl and dimethyl groups on the piperidine ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, differentiating it from other similar compounds. For example, the presence of the dimethyl groups can influence the compound’s lipophilicity and receptor binding affinity, while the chloropropyl group can affect its reactivity in substitution reactions.
Propriétés
Numéro CAS |
63645-17-0 |
|---|---|
Formule moléculaire |
C10H21Cl2N |
Poids moléculaire |
226.18 g/mol |
Nom IUPAC |
(2R,6S)-1-(3-chloropropyl)-2,6-dimethylpiperidine;hydrochloride |
InChI |
InChI=1S/C10H20ClN.ClH/c1-9-5-3-6-10(2)12(9)8-4-7-11;/h9-10H,3-8H2,1-2H3;1H/t9-,10+; |
Clé InChI |
CEEKMXMGOHQJAL-JMVWIVNTSA-N |
SMILES isomérique |
C[C@@H]1CCC[C@@H](N1CCCCl)C.Cl |
SMILES canonique |
CC1CCCC(N1CCCCl)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethanol, 2,2'-[[4-[[6-(methylsulfonyl)-2-benzothiazolyl]azo]phenyl]imino]bis-](/img/structure/B13951141.png)
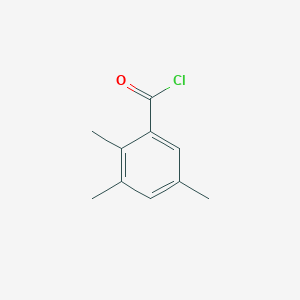
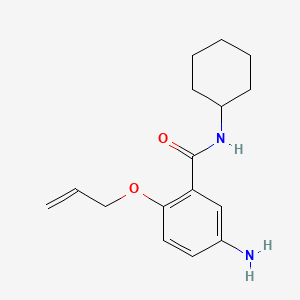
![6H-Pyrrolo[3,4-E]benzoxazole](/img/structure/B13951152.png)
![Ethanol, 2,2'-[[4-[[6-(methylsulfonyl)-2-benzothiazolyl]azo]phenyl]imino]bis-](/img/structure/B13951155.png)
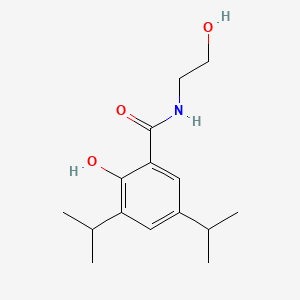
![2H-[1,3]thiazolo[4,5-f][1,4]benzothiazine](/img/structure/B13951168.png)
![Dimethyl 3-[(trimethylsilyl)oxy]pentanedioate](/img/structure/B13951183.png)
